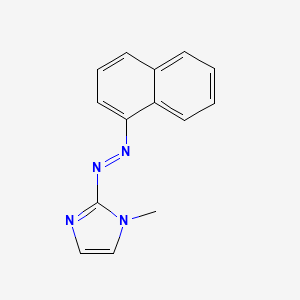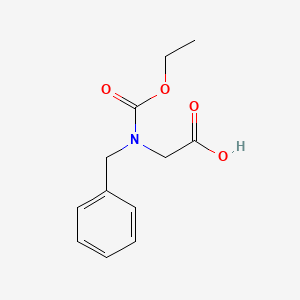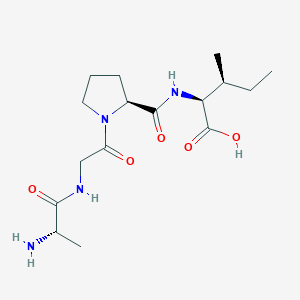
1H-Imidazole, 1-methyl-2-(1-naphthalenylazo)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Imidazole, 1-methyl-2-(1-naphthalenylazo)- is a compound that belongs to the class of imidazoles, which are heterocyclic compounds containing nitrogen atoms. This specific compound features a naphthalenylazo group attached to the imidazole ring, making it a unique and interesting molecule for various scientific studies and applications.
Métodos De Preparación
The synthesis of 1H-Imidazole, 1-methyl-2-(1-naphthalenylazo)- typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles or via the reaction of acetophenones with benzylic amines in the presence of an oxidant such as tert-butylhydroperoxide.
Introduction of the Naphthalenylazo Group: The naphthalenylazo group can be introduced through a diazotization reaction, where a naphthylamine derivative is treated with nitrous acid to form the diazonium salt, which is then coupled with the imidazole derivative.
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
1H-Imidazole, 1-methyl-2-(1-naphthalenylazo)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of imidazole N-oxides, while reduction can yield amine derivatives.
Aplicaciones Científicas De Investigación
1H-Imidazole, 1-methyl-2-(1-naphthalenylazo)- has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 1H-Imidazole, 1-methyl-2-(1-naphthalenylazo)- involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The naphthalenylazo group may also contribute to the compound’s overall activity by interacting with hydrophobic regions of proteins or cell membranes .
Comparación Con Compuestos Similares
1H-Imidazole, 1-methyl-2-(1-naphthalenylazo)- can be compared with other imidazole derivatives, such as:
1H-Imidazole, 1-methyl-2-(phenylazo)-: This compound has a phenylazo group instead of a naphthalenylazo group, which may result in different chemical and biological properties.
1H-Imidazole, 1-methyl-2-(benzylazo)-: The benzylazo group provides different steric and electronic effects compared to the naphthalenylazo group.
The uniqueness of 1H-Imidazole, 1-methyl-2-(1-naphthalenylazo)- lies in its specific structural features, which can influence its reactivity and interactions with biological targets .
Propiedades
Número CAS |
356522-75-3 |
|---|---|
Fórmula molecular |
C14H12N4 |
Peso molecular |
236.27 g/mol |
Nombre IUPAC |
(1-methylimidazol-2-yl)-naphthalen-1-yldiazene |
InChI |
InChI=1S/C14H12N4/c1-18-10-9-15-14(18)17-16-13-8-4-6-11-5-2-3-7-12(11)13/h2-10H,1H3 |
Clave InChI |
QGYBVVUDSGGXRP-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CN=C1N=NC2=CC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-Azabicyclo[5.2.0]non-4-en-9-one](/img/structure/B14243251.png)
![(2R)-2-{[(1R)-1-Cyclohexylbut-3-en-1-yl]amino}-4-phenylbut-3-en-1-ol](/img/structure/B14243253.png)

![N-Benzyl-N-[2-(methanesulfonyl)ethyl]-N'-methylurea](/img/structure/B14243263.png)






